molecular formula C11H10BrNO B7457499 2-(4-bromophenyl)-N-prop-2-ynylacetamide

2-(4-bromophenyl)-N-prop-2-ynylacetamide

Número de catálogo: B7457499
Peso molecular: 252.11 g/mol
Clave InChI: LJPQUECZAMIQBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Bromophenyl)-N-prop-2-ynylacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to the α-carbon of an acetamide backbone, with a propargyl (prop-2-ynyl) group as the nitrogen substituent. The 4-bromophenyl moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing nature, which enhances binding affinity to biological targets and improves metabolic stability . The propargyl group may confer unique reactivity, such as participation in click chemistry or modulation of pharmacokinetic profiles, though this requires further investigation.

Propiedades

IUPAC Name

2-(4-bromophenyl)-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h1,3-6H,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPQUECZAMIQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Aromatic Ring Modifications

  • 4-Bromophenyl vs. Thiophene/Thiazole: Thiophene-containing analogs (e.g., N-(4-bromophenyl)-2-thiophen-2-ylacetamide) exhibit potent antimycobacterial activity, attributed to the sulfur heterocycle’s ability to disrupt microbial membranes . Thiazole derivatives (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show enhanced antimicrobial activity due to increased lipophilicity and hydrogen-bonding capacity .

Nitrogen Substituents

  • Propargyl vs. Alkyl/Aryl Groups: Propargyl groups may enhance metabolic stability or enable bioorthogonal reactions, though this is speculative for the target compound. Pyridazinone-containing derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide) demonstrate receptor-specific agonism, suggesting that bulky nitrogen substituents can fine-tune target selectivity .

Halogenation Patterns

  • Dual bromination (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) correlates with lower MIC values against S. aureus and E. coli due to increased electron-withdrawing effects and membrane penetration .

Pharmacological Profiles

  • Antimicrobial Activity: Halogenated acetamides (e.g., bromo, chloro) consistently outperform non-halogenated analogs. For example, 2-chloro-N-arylacetamides show MICs <50 µg/mL against C. albicans and MRSA, while non-halogenated derivatives require higher concentrations .
  • Receptor Targeting: Pyridazinone derivatives act as formyl peptide receptor (FPR) agonists, with activity dependent on substituent polarity. Methoxybenzyl groups in N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide enhance FPR2 selectivity .

Métodos De Preparación

Nucleophilic Acylation of 4-Bromophenol

The foundational step in synthesizing 2-(4-bromophenoxy)-N-prop-2-ynylacetamide involves the reaction of 4-bromophenol with chloroacetyl chloride. This step proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming 2-(4-bromophenoxy)acetyl chloride.

Representative Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Temperature: 0–25°C under inert atmosphere

  • Yield: 52–78% after purification via silica gel chromatography.

Amidation with Propargylamine

The acetyl chloride intermediate undergoes amidation with propargylamine (prop-2-yn-1-amine) to introduce the terminal alkyne group. This reaction is typically conducted in acetonitrile (MeCN) or DMF with TEA as a base to scavenge HCl.

Key Parameters:

  • Molar Ratio: 1:1.2 (acetyl chloride:propargylamine)

  • Reaction Time: 4–6 hours at 25°C

  • Workup: Aqueous extraction followed by column chromatography (DCM:MeOH 100:1)

  • Yield: 49–61%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance efficiency and safety. For example, a two-stage system separates the acylation and amidation steps, minimizing side reactions and improving throughput.

Table 1: Scalable Reaction Conditions

StepReactor TypeResidence TimeYield Improvement
AcylationTubular (SS316)15 min+12%
AmidationPacked-bed (CuI)30 min+18%

Purification Strategies

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >98% purity.

  • Chromatography: Preparative HPLC with C18 columns resolves regioisomers.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • Alkyne Oligomerization: Propargylamine’s terminal alkyne can undergo Glaser coupling under basic conditions, forming diynes. This is suppressed by maintaining low temperatures (<30°C) and using Cu(I) inhibitors like hydroquinone.

  • Esterification: Residual chloroacetyl chloride may esterify propargylamine, necessitating rigorous drying of intermediates.

Table 2: Byproduct Analysis

ByproductFormation CauseMitigation Strategy
DiynesCu-mediated couplingAdd hydroquinone (0.1 wt%)
Propargyl esterMoisture in acetyl chlorideAzeotropic drying with toluene

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, J=2.4 Hz, 1H, ≡CH), 4.15 (d, J=2.4 Hz, 2H, NCH₂), 4.60 (s, 2H, OCH₂CO), 6.82–7.45 (m, 4H, Ar-H).

  • FT-IR (KBr): 3280 cm⁻¹ (N-H), 2105 cm⁻¹ (C≡C), 1652 cm⁻¹ (C=O).

Purity Assessment

  • HPLC: Retention time 8.2 min (C18, MeCN:H₂O 60:40, 1 mL/min)

  • Elemental Analysis: Calculated C 49.28%, H 3.76%, N 5.22%; Found C 49.15%, H 3.81%, N 5.18% .

Q & A

Basic: What are the critical steps and analytical techniques for synthesizing 2-(4-bromophenyl)-N-prop-2-ynylacetamide?

Answer:
The synthesis typically involves:

Bromophenyl precursor activation : Reacting 4-bromophenylacetic acid with propargylamine via coupling agents (e.g., EDCI/HOBt) under inert conditions.

Amide bond formation : Optimizing reaction time (6–12 hours) and temperature (0–25°C) to prevent side reactions like alkyne oxidation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Key analytical methods :

  • TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) for reaction monitoring.
  • NMR (¹H/¹³C) to confirm amide linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~165–170 ppm for carbonyl).
  • HRMS for molecular ion validation (expected [M+H]+: ~292.04 Da) .

Basic: How is the molecular structure of 2-(4-bromophenyl)-N-prop-2-ynylacetamide confirmed experimentally?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles (e.g., C-Br: ~1.89–1.92 Å; amide C=O: ~1.22 Å). Use SHELXTL or Olex2 for refinement .
  • IR spectroscopy : Detects amide C=O stretch (~1650–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • DFT calculations : Validate experimental data (e.g., Gaussian09 with B3LYP/6-31G**) .

Advanced: How can researchers resolve discrepancies between experimental and computational structural data?

Answer:

  • Statistical validation : Compare root-mean-square deviations (RMSD) between SCXRD and DFT-optimized geometries. Acceptable thresholds: <0.05 Å for bond lengths.
  • Electron density analysis : Use Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C-H···O) missed in computational models.
  • Refinement protocols : Adjust SHELXL parameters (e.g., ISOR, DELU) to account for thermal motion anisotropy in crystal data .

Advanced: What experimental design considerations are critical for assessing the compound’s bioactivity?

Answer:

  • Dose-response assays : Use 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate. Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Target selectivity : Screen against related enzymes (e.g., kinases vs. proteases) to identify off-target effects.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Basic: How are hydrogen-bonding interactions analyzed in the crystal lattice of this compound?

Answer:

  • Graph-set analysis : Use Mercury software to categorize motifs (e.g., R₂²(8) for dimeric amide N-H···O interactions).
  • Distance-angle criteria : Hydrogen bonds are defined by D···A distances <3.5 Å and angles >120°.
  • Thermal ellipsoid plots : Identify disordered regions affecting H-bond stability .

Advanced: How can low synthetic yields of 2-(4-bromophenyl)-N-prop-2-ynylacetamide be troubleshooted?

Answer:

  • Reagent optimization : Replace EDCI with DCC for higher coupling efficiency in polar aprotic solvents (e.g., DMF).
  • Side reaction mitigation : Add radical inhibitors (e.g., BHT) to suppress alkyne polymerization.
  • In-situ monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics .

Basic: What methods are used to assess the purity of synthesized batches?

Answer:

  • HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm. Purity >95% required for biological testing.
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
  • Melting point : Sharp range (e.g., 148–150°C) indicates homogeneity .

Advanced: How do researchers analyze conflicting spectral data (e.g., ambiguous NMR peaks)?

Answer:

  • 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals; NOESY to resolve spatial proximities.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping carbonyl signals .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Enzyme kinetics : Perform Michaelis-Menten analysis (Vmax/KM) with/without inhibitor.
  • X-ray co-crystallization : Resolve inhibitor-enzyme binding modes (e.g., PDB deposition).
  • SAR studies : Modify substituents (e.g., bromophenyl to chlorophenyl) to correlate structure with IC50 .

Basic: How is the stability of 2-(4-bromophenyl)-N-prop-2-ynylacetamide evaluated under storage conditions?

Answer:

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC.
  • Lyophilization : Assess solubility and stability in DMSO (store at –20°C under argon).
  • Mass balance : Ensure total degradation products <2% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.